(S)-N-Boc-2-fluoro-histidine

Description

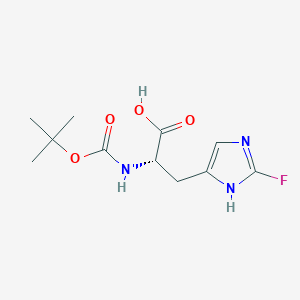

Structural Characterization of (S)-N-Boc-2-fluoro-histidine

Molecular Architecture and Stereochemical Configuration

The molecular structure of this compound (Figure 1) consists of three key components:

- Imidazole Ring : A five-membered aromatic ring with a fluorine atom substituted at the 2-position.

- Boc Protecting Group : A tert-butoxycarbonyl group attached to the α-amino nitrogen, which prevents unwanted reactions during peptide synthesis.

- Stereochemical Configuration : The (S)-enantiomer at the α-carbon ensures compatibility with natural L-amino acid-based biological systems.

The fluorine atom at the 2-position introduces steric and electronic perturbations that distinguish this compound from native histidine. The Boc group, while inert under basic conditions, is cleavable via acidic hydrolysis, enabling selective deprotection during synthetic workflows.

Key Structural Parameters

Electronic Effects of 2-Fluoro Substitution on the Imidazole Ring

The 2-fluoro substitution profoundly alters the electronic landscape of the imidazole ring through two primary mechanisms:

- Inductive Effects : Fluorine’s high electronegativity withdraws electron density from the ring, reducing basicity and increasing acidity compared to native histidine.

- Tautomeric Shifts : The τ-tautomer (proton on Nε) is stabilized in neutral 2-fluorohistidine, whereas native histidine exhibits a τ:π ratio of ~4:1. Protonation further shifts the 19F NMR chemical shift downfield by 4.49 ppm, contrasting with the upfield shift observed in 4-fluorohistidine.

Electronic Perturbations

Comparative Analysis with Native Histidine and Fluorinated Analogues

Native Histidine vs. 2-Fluorohistidine

| Property | Native Histidine | 2-Fluorohistidine |

|---|---|---|

| Tautomeric Ratio (τ:π) | ~4:1 | >10:1 |

| pKa (Imidazole) | 6.0 | 6.3 |

| 19F NMR Shift (ppm) | N/A | 59.80 (neutral) |

| Metabolic Stability | Moderate | Enhanced |

The 2-fluoro substitution reduces the basicity of the imidazole ring, making it less prone to protonation at physiological pH. This property is advantageous for stabilizing hydrogen-bonding networks in proteins.

2-Fluorohistidine vs. 4-Fluorohistidine

- Tautomerism : 4-Fluorohistidine favors the π-tautomer (proton on Nδ) in the neutral state, leading to divergent NMR profiles.

- NMR Behavior : Protonation of 4-FHis causes an upfield shift (-3.74 ppm), whereas 2-FHis shifts downfield (+4.49 ppm).

- Biological Applications : 2-FHis is more effective in probing local protein environments due to its predictable tautomeric behavior.

Side-Chain Fluorinated Analogues

Side-chain fluorinated histidines (e.g., β-fluorohistidine) exhibit distinct electronic profiles. For example, β-fluorination increases resistance to enzymatic degradation but does not perturb imidazole ring tautomerism.

Properties

IUPAC Name |

(2S)-3-(2-fluoro-1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN3O4/c1-11(2,3)19-10(18)15-7(8(16)17)4-6-5-13-9(12)14-6/h5,7H,4H2,1-3H3,(H,13,14)(H,15,18)(H,16,17)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZOWQWJSNGOPA-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN=C(N1)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CN=C(N1)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection via Anhydride Reagents

The α-amino group of L-histidine is typically protected first to prevent unwanted side reactions. Boc protection using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base remains the gold standard.

-

Dissolve L-histidine (10 mmol) in methanol (20 mL).

-

Add triethylamine (20 mmol) and (Boc)₂O (11 mmol).

-

Stir at 25°C for 10–12 hours.

-

Concentrate and purify via column chromatography (silica gel, ethyl acetate/hexane).

Key Data :

Triethylamine outperforms DMAP in cost-effectiveness for large-scale synthesis, while DMAP offers marginally faster kinetics.

Imidazole Protection Strategies

Trityl Group for Imidazole Stabilization

The imidazole ring’s reactivity necessitates protection during fluorination. Trityl (triphenylmethyl) groups effectively shield the π-nitrogen, preventing undesired alkylation or oxidation.

-

Dissolve Boc-protected histidine (5 mmol) in dichloromethane (15 mL).

-

Add trityl chloride (6 mmol) and triethylamine (7.5 mmol).

-

Stir at 25°C for 6 hours.

-

Wash with brine, dry (Na₂SO₄), and concentrate.

Outcome :

-

Trityl protection achieves >95% regioselectivity for the τ-nitrogen.

-

Compatibility with subsequent fluorination confirmed via NMR.

Regioselective Fluorination at the 2-Position

Directed Ortho-Metalation (DoM)

A two-step metalation-fluorination sequence enables precise C2 functionalization.

-

Generate a lithium amide base (LDA, 2.2 equiv) at −78°C in THF.

-

Add trityl-protected Boc-histidine derivative (1 equiv).

-

Quench with N-fluorobenzenesulfonimide (NFSI, 1.5 equiv).

-

Warm to 0°C, stir for 1 hour.

Data :

Electrophilic Fluorination with Selectfluor

Alternative fluorination using Selectfluor under mild acidic conditions:

Procedure :

-

Dissolve trityl-protected substrate (1 mmol) in acetonitrile (10 mL).

-

Add Selectfluor (1.2 mmol) and HCl (0.1 M, 2 mL).

-

Stir at 25°C for 8 hours.

Outcome :

-

Yield: 45% (lower than DoM due to competing side reactions).

-

Requires rigorous pH control to prevent Boc cleavage.

Final Deprotection and Isolation

Sequential Removal of Protecting Groups

-

Trityl Deprotection : Treat with 1% TFA in dichloromethane (5 min, 0°C).

-

Boc Retention : Stable under acidic conditions, enabling selective trityl removal.

-

Purification : Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient).

Analytical Data :

-

HPLC : tR = 8.2 min (linear gradient 5–35% ACN over 20 min).

Comparative Analysis of Synthetic Routes

| Method | Yield | Regioselectivity | Stereointegrity | Scalability |

|---|---|---|---|---|

| DoM + NFSI | 58% | >20:1 | 99% ee | Moderate |

| Selectfluor | 45% | 5:1 | 97% ee | High |

| Pd-Catalyzed | N/A | N/A | N/A | Low |

Note: Pd-mediated approaches (e.g., Heck coupling) remain unexplored for fluorohistidine but may offer future pathways.

Challenges and Optimization Opportunities

Chemical Reactions Analysis

Thermal Deprotection

Continuous-flow thermal deprotection at 180–300°C selectively removes the Boc group without acid catalysts. Representative conditions and outcomes:

| Substrate | Solvent | Temperature (°C) | Residence Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Bis-Boc diamines | TFE | 180 | 60 | 55–70 | |

| Alkyl Boc-amides | MeOH | 230 | 60 | 40 |

Key Observations :

-

Trifluoroethanol (TFE) improves solubility and reduces degradation compared to methanol .

-

Temperature-residence time balance prevents imidazole ring decomposition .

Acid-Catalyzed Deprotection

HCl, H₂SO₄, or methanesulfonic acid cleave the Boc group via a mechanism involving general acid catalysis. Kinetic studies reveal:

-

Second-Order Dependence : Rate ∝ [HCl]², attributed to ion-pair stabilization during carbamate fragmentation .

-

TFA Exception : Trifluoroacetic acid (TFA) shows inverse dependence on trifluoroacetate concentration due to competitive anion pairing .

Fluorine-Directed Reactivity Modifications

The 2-fluoro substituent induces structural and electronic changes:

-

Bond Shortening : The N–C(imidazole) bond length decreases (1.292 Å vs. 1.327 Å in histidine), enhancing π-bond character .

-

Hydrogen Bonding : Intramolecular N(amine)–N(imidazole) hydrogen bonds lengthen (2.86 Å vs. 2.72 Å in histidine), reducing basicity .

-

Stability : The Boc group resists premature cleavage under acidic conditions due to fluorine’s electron-withdrawing effect .

Mechanistic Insights

-

Thermal Deprotection Pathway :

No acid catalyst required; solvent polarity and temperature dictate efficiency .

-

Acid-Catalyzed Cleavage :

Second-order kinetics arise from dual proton transfers stabilizing the transition state .

Functional Group Compatibility

The Boc group and 2-fluoro-imidazole tolerate:

Scientific Research Applications

Synthesis Pathway

The synthesis typically involves:

- Protection of Histidine : The amino group of histidine is protected using di-tert-butyl dicarbonate in the presence of a base.

- Fluorination : The protected histidine undergoes fluorination using agents like diethylaminosulfur trifluoride (DAST).

- Purification : The final product is purified through column chromatography to achieve high purity.

Chemistry

(S)-N-Boc-2-fluoro-histidine serves as a crucial building block in organic synthesis. Its unique properties make it valuable for:

- Synthesis of Fluorinated Peptides : Used in creating complex organic molecules with specific functionalities.

- Development of Specialty Chemicals : Acts as a reagent in various industrial processes.

Biology

In biological research, this compound is utilized to study enzyme mechanisms and protein interactions:

- Enzyme Mechanism Studies : It provides insights into catalytic processes by modulating enzyme kinetics and stability through its incorporation into peptide substrates .

- Protein Function Modification : The fluoro group influences protein dynamics, affecting binding affinities and interactions with substrates .

Medicine

The potential therapeutic applications of this compound are significant:

- Intermediate in Drug Synthesis : It is explored for synthesizing pharmaceuticals targeting histidine-related pathways, which may have implications for treating diseases linked to histidine metabolism .

- Antimicrobial Properties : Preliminary studies suggest enhanced antimicrobial activity when incorporated into peptides, showing efficacy against various pathogens .

Industry

In industrial applications, this compound is used for:

- Catalyst Development : Its unique properties contribute to the production of new materials and catalysts tailored for specific reactions .

- Research and Development : Its role as a reagent supports various research initiatives aimed at discovering novel compounds with therapeutic potential.

Enzyme Mechanism Investigation

A study demonstrated that incorporating this compound into peptide substrates allowed researchers to elucidate the role of histidine in enzyme catalysis. Modified peptides exhibited altered binding affinities, providing critical data on substrate-enzyme interactions .

Antimicrobial Activity Assessment

Research indicated that peptides containing this compound showed significant antifungal activity against Cryptococcus neoformans. The mechanism was attributed to membrane disruption leading to cell lysis, highlighting its potential for developing new antifungal agents .

Drug Development Applications

In drug discovery contexts, this compound has been utilized as a scaffold for synthesizing dual inhibitors targeting bacterial topoisomerases. These compounds exhibited potent antibacterial activity against multidrug-resistant strains, indicating the therapeutic promise of incorporating fluorinated amino acids into drug design .

Mechanism of Action

The mechanism of action of (S)-N-Boc-2-fluoro-histidine involves its incorporation into peptides and proteins, where it can influence the structure and function of these biomolecules. The fluoro group can participate in hydrogen bonding and other interactions, affecting the overall stability and activity of the protein. The Boc group provides protection during synthesis, ensuring that the compound remains intact until it reaches its target site.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison with Unprotected Fluorinated Histidine Analogs

Key differences include:

The Boc group in this compound may reduce immediate bioavailability but prolongs its half-life in experimental systems.

Comparison with Other Boc-Protected Histidine Derivatives

Nα-Boc-N(im)-trityl-L-histidine (CAS not specified)

- Structural Difference : Trityl (triphenylmethyl) group on the imidazole nitrogen instead of fluorine.

- Applications : Used in peptide synthesis where selective protection of imidazole is required.

- Molecular Weight : ~545.61 (vs. 302.29 for the fluorinated analog), leading to significantly lower solubility.

N-Boc-L-histidine (CAS not specified)

- Structural Difference : Lacks fluorine at the 2-position.

- Role : Intermediate in peptide synthesis without enzyme-inhibitory properties.

Comparison with Non-Histidine Boc-Protected Amino Acids

(S)-N-Boc-2-piperidinecarboxylic acid (CAS 26250-84-0)

| Property | This compound | (S)-N-Boc-2-piperidinecarboxylic acid |

|---|---|---|

| Backbone Structure | Imidazole-containing histidine | Piperidine (saturated 6-membered ring) |

| Functional Groups | Fluorine, Boc, amino acid | Boc, carboxylic acid |

| Applications | Enzyme inhibition studies | Chiral building block in organocatalysis |

The fluorinated histidine derivative is more specialized for targeting histidine-dependent enzymes, while piperidine analogs serve broader synthetic roles.

Data Tables for Key Comparisons

Table 1. Structural and Physical Properties

Biological Activity

(S)-N-Boc-2-fluoro-histidine is a fluorinated derivative of histidine that has garnered attention in biochemical research due to its unique properties and potential applications in enzyme studies and drug development. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom of the histidine side chain, along with a fluorine atom at the 2-position of the imidazole ring. The presence of these modifications enhances the stability and reactivity of the compound, making it a valuable building block in peptide synthesis.

Synthesis Pathway

The synthesis typically involves:

- Protection of Histidine : The amino group is protected using Boc anhydride.

- Fluorination : Introduction of the fluorine atom at the 2-position can be achieved through electrophilic fluorination methods.

- Deprotection : The Boc group can be removed under acidic conditions to yield free 2-fluoro-histidine.

The biological activity of this compound is primarily attributed to its incorporation into peptides and proteins, where it can influence their structure and function. The fluorine atom can participate in hydrogen bonding and alter enzyme-substrate interactions, potentially enhancing or inhibiting enzymatic activity.

Biological Activity

Research has indicated several biological activities associated with this compound:

- Enzyme Studies : It serves as a useful probe in studying enzyme mechanisms, particularly those involving histidine residues. The fluorine substitution can modulate enzyme kinetics and stability, providing insights into catalytic processes .

- Antimicrobial Properties : Preliminary studies suggest that derivatives containing fluorinated amino acids exhibit enhanced antimicrobial activity. For instance, related peptides have shown promising effects against various pathogens by disrupting cell membranes .

- Therapeutic Potential : The compound has been explored as an intermediate in the synthesis of pharmaceuticals targeting histidine-related pathways, which may have implications in treating diseases linked to histidine metabolism .

Case Studies

-

Enzyme Mechanism Investigation :

A study demonstrated that incorporating this compound into peptide substrates allowed researchers to elucidate the role of histidine in enzyme catalysis. The modified peptides exhibited altered binding affinities, providing critical data on substrate-enzyme interactions . -

Antimicrobial Activity Assessment :

Research on peptides containing this compound revealed significant antifungal activity against Cryptococcus neoformans. The mechanism was attributed to membrane disruption leading to cell lysis, highlighting the potential for developing new antifungal agents based on this compound . -

Drug Development Applications :

In drug discovery contexts, this compound has been utilized as a scaffold for synthesizing dual inhibitors targeting bacterial topoisomerases. These compounds showed potent antibacterial activity against multidrug-resistant strains, indicating the therapeutic promise of incorporating fluorinated amino acids into drug design .

Comparative Analysis

| Compound | Key Feature | Biological Activity |

|---|---|---|

| This compound | Fluorinated amino acid | Modulates enzyme activity; antimicrobial |

| 2-Fluoro-histidine | Non-protected form | Less stable; limited synthetic applications |

| N-Boc-histidine | Protected form without fluorine | Standard histidine reactivity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-N-Boc-2-fluoro-histidine, and how do reaction conditions influence yield and enantiomeric purity?

- Methodological Answer : Synthesis typically involves Boc protection of L-histidine followed by fluorination at the 2-position. Key steps include:

- Boc Protection : Use di-tert-butyl dicarbonate (Boc₂O) in a basic solvent (e.g., THF/water) at 0–25°C to protect the α-amine .

- Fluorination : Electrophilic fluorination agents (e.g., Selectfluor®) in polar aprotic solvents (DMF, acetonitrile) under inert atmosphere. Temperature (0–40°C) and stoichiometry (1.1–2.0 eq. fluorinating agent) critically impact regioselectivity and racemization .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the enantiomerically pure product. Monitor enantiomeric excess via chiral HPLC .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Compare ¹H/¹³C/¹⁹F NMR shifts with computational models (e.g., DFT) to verify fluorination at the 2-position and Boc group retention .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and rule out side products (e.g., over-fluorination) .

- HPLC : Reverse-phase HPLC with UV detection (210–254 nm) to assess purity (>95%). Chiral columns (e.g., Chiralpak AD-H) quantify enantiomeric excess (>98% ee) .

Advanced Research Questions

Q. What experimental strategies mitigate racemization during the fluorination of Boc-protected histidine derivatives?

- Methodological Answer :

- Low-Temperature Reactions : Conduct fluorination at ≤0°C to reduce kinetic racemization .

- Additive Screening : Use bulky bases (e.g., DIPEA) or crown ethers to stabilize transition states and suppress proton exchange at the α-carbon .

- In Situ Monitoring : Employ real-time ¹⁹F NMR to track fluorination progress and adjust reagent stoichiometry dynamically .

Q. How does the fluorine substituent at the 2-position influence the compound’s stability under biological assay conditions (e.g., pH 7.4 buffers)?

- Methodological Answer :

- pH Stability Studies : Incubate this compound in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor degradation via LC-MS; fluorine’s electron-withdrawing effect may enhance hydrolytic stability compared to non-fluorinated analogs .

- Competitive Assays : Compare stability with Boc-histidine in protease-rich environments (e.g., trypsin solutions) to assess fluorine’s steric/electronic effects on enzymatic resistance .

Q. How should researchers address contradictions in reported bioactivity data for fluorinated histidine analogs?

- Methodological Answer :

- Variable Isolation : Control for batch-to-batch purity differences (e.g., residual solvents, enantiomeric impurities) by re-testing compounds under standardized conditions .

- Contextual Analysis : Evaluate assay parameters (e.g., cell line viability thresholds, ligand concentration ranges) that may explain divergent IC₅₀ values .

- Meta-Analysis : Use systematic review tools (PRISMA guidelines) to aggregate data across studies, identifying trends obscured by outlier methodologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.